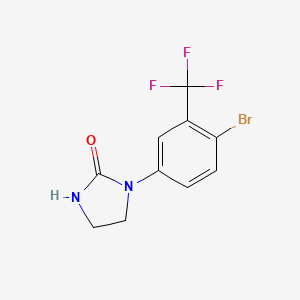
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethyl)aniline and imidazolidin-2-one.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), along with catalysts such as palladium or nickel complexes.
Synthetic Routes: One common synthetic route involves the coupling of 4-bromo-3-(trifluoromethyl)aniline with imidazolidin-2-one under controlled conditions to form the desired product
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted derivatives
Common Reagents and Conditions: Typical reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, along with appropriate catalysts and temperature control.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of substituted and functionalized derivatives.
Scientific Research Applications
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of new pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific interactions with biological targets, which can include inhibition or activation of enzymatic activity, receptor binding, or modulation of signaling pathways
Comparison with Similar Compounds
1-(4-Bromo-3-(trifluoromethyl)phenyl)imidazolidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other imidazolidinones with different substituents, such as 1-(4-bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one and 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole .
Uniqueness: The presence of both a bromine atom and a trifluoromethyl group in the phenyl ring, along with the imidazolidinone moiety, gives this compound unique chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2O/c11-8-2-1-6(5-7(8)10(12,13)14)16-4-3-15-9(16)17/h1-2,5H,3-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHMMRTPPSTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














